molecular formula C17H16N2O2 B7480306 N-(3-cyanophenyl)-2-(2-ethylphenoxy)acetamide

N-(3-cyanophenyl)-2-(2-ethylphenoxy)acetamide

Cat. No. B7480306
M. Wt: 280.32 g/mol
InChI Key: GLOKDOUMRMPOBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyanophenyl)-2-(2-ethylphenoxy)acetamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and is involved in various physiological processes such as glucose and lipid metabolism, autophagy, and cell growth. In recent years, A-769662 has gained attention as a potential therapeutic agent for the treatment of metabolic disorders such as diabetes and obesity.

Mechanism of Action

AMPK is a heterotrimeric enzyme complex that is activated in response to cellular energy depletion. Activation of AMPK leads to the inhibition of anabolic pathways and the activation of catabolic pathways, resulting in the restoration of cellular energy balance. N-(3-cyanophenyl)-2-(2-ethylphenoxy)acetamide activates AMPK by binding to the γ subunit of the enzyme and inducing a conformational change that mimics the effects of AMP. This leads to the allosteric activation of AMPK and the subsequent phosphorylation of downstream targets involved in glucose and lipid metabolism.
Biochemical and Physiological Effects
Activation of AMPK by N-(3-cyanophenyl)-2-(2-ethylphenoxy)acetamide has been shown to have several biochemical and physiological effects. In skeletal muscle cells, N-(3-cyanophenyl)-2-(2-ethylphenoxy)acetamide increases glucose uptake by promoting the translocation of glucose transporter 4 (GLUT4) to the plasma membrane. In the liver, N-(3-cyanophenyl)-2-(2-ethylphenoxy)acetamide reduces hepatic glucose production by inhibiting gluconeogenesis and promoting glycogen synthesis. In adipocytes, N-(3-cyanophenyl)-2-(2-ethylphenoxy)acetamide stimulates lipolysis and fatty acid oxidation. These effects contribute to the improvement of glucose and lipid metabolism and the reduction of body weight gain.

Advantages and Limitations for Lab Experiments

N-(3-cyanophenyl)-2-(2-ethylphenoxy)acetamide has several advantages as a tool compound for studying AMPK activation. It is a potent and selective activator of AMPK that can be used at low concentrations. It is also stable in solution and can be easily synthesized in large quantities. However, N-(3-cyanophenyl)-2-(2-ethylphenoxy)acetamide has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in cell-based assays. It also has a short half-life in vivo, which can make it difficult to achieve sustained activation of AMPK.

Future Directions

There are several future directions for the study of N-(3-cyanophenyl)-2-(2-ethylphenoxy)acetamide and its potential therapeutic applications. One area of research is the identification of novel AMPK activators with improved pharmacokinetic properties. Another area of research is the investigation of the effects of N-(3-cyanophenyl)-2-(2-ethylphenoxy)acetamide on other physiological processes such as autophagy and cell growth. Additionally, the use of N-(3-cyanophenyl)-2-(2-ethylphenoxy)acetamide in combination with other drugs for the treatment of metabolic disorders should be explored. Overall, N-(3-cyanophenyl)-2-(2-ethylphenoxy)acetamide has the potential to be a valuable tool for the study of AMPK activation and a promising therapeutic agent for the treatment of metabolic disorders.

Synthesis Methods

The synthesis of N-(3-cyanophenyl)-2-(2-ethylphenoxy)acetamide involves a multi-step process that starts with the reaction of 2-ethylphenol with 3-bromobenzonitrile to form 3-(2-ethylphenoxy)benzonitrile. The intermediate is then reacted with ethyl chloroacetate in the presence of a base to form N-(3-cyanophenyl)-2-(2-ethylphenoxy)acetamide. The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

N-(3-cyanophenyl)-2-(2-ethylphenoxy)acetamide has been extensively studied in vitro and in vivo for its potential therapeutic applications in metabolic disorders. In vitro studies have shown that N-(3-cyanophenyl)-2-(2-ethylphenoxy)acetamide activates AMPK in a dose-dependent manner and increases glucose uptake in skeletal muscle cells. In vivo studies in rodents have demonstrated that N-(3-cyanophenyl)-2-(2-ethylphenoxy)acetamide improves glucose tolerance and insulin sensitivity, reduces body weight gain, and decreases hepatic glucose production. These findings suggest that N-(3-cyanophenyl)-2-(2-ethylphenoxy)acetamide may be a promising therapeutic agent for the treatment of type 2 diabetes and obesity.

properties

IUPAC Name

N-(3-cyanophenyl)-2-(2-ethylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-2-14-7-3-4-9-16(14)21-12-17(20)19-15-8-5-6-13(10-15)11-18/h3-10H,2,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOKDOUMRMPOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OCC(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-cyanophenyl)-2-(2-ethylphenoxy)acetamide

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